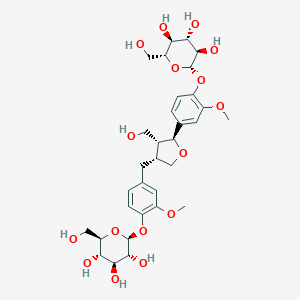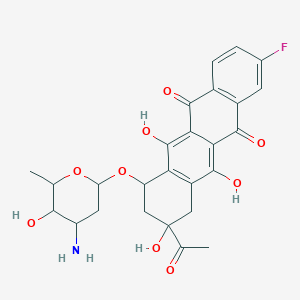![molecular formula C22H32ClNO B038292 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride CAS No. 124936-75-0](/img/structure/B38292.png)
2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride” is a chemical compound with the molecular formula C22H31NO . It is extensively utilized in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of “2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride” can be achieved from Tolterodine hydrobromide . The raw materials used in the synthesis include Cinnamic acid, p-Cresol, Boron tribromide, Diisopropylamine, Hydrogen bromide, Ethyl acetate, Sodium hydroxide, L (+)-Tartaric acid, Thionyl chloride, Sulfuric acid, Dimethyl sulfate, and others .Physical And Chemical Properties Analysis
The melting point of this compound is between 72.3-73.5 °C, and the predicted boiling point is 442.2±45.0 °C . The predicted density is 1.003±0.06 g/cm3, and the predicted pKa is 10.13±0.48 .Applications De Recherche Scientifique
Pharmacological Research
This compound is structurally related to 1,3-Bis((1-methylethyl)amino)propan-2-ol, which is an experimental small molecule. Although specific pharmacological applications for the exact compound are not readily available, its structural analogs are often explored for their potential therapeutic effects. Research in this area could focus on the synthesis and characterization of the compound, followed by in vitro and in vivo studies to determine its pharmacodynamics and pharmacokinetics .
Material Science
Compounds with similar structures have been used in material science for the production of heat-resistant polymers and anti-corrosion agents. The phenolic group in the compound suggests potential antioxidant properties, which could be beneficial in materials that require resistance to oxidative degradation .
Synthetic Chemistry
The compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its phenolic and amino groups make it a versatile candidate for various chemical reactions, including coupling reactions, which are fundamental in creating complex pharmaceuticals and polymers .
Biomedical Applications
Related structures have been utilized in biomedical research, particularly in the synthesis of compounds with anti-inflammatory, analgesic, and anticancer properties. The compound could be investigated for similar biomedical applications, given its structural features that are conducive to biological activity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds within complex mixtures. Its unique structure allows for specific interactions that can be exploited in analytical techniques .
Agricultural Chemistry
Derivatives of similar compounds have found use in agriculture as herbicides, insecticides, and plant protection agents. Research into the compound’s potential agricultural applications could lead to the development of new formulations for crop protection .
Propriétés
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOGWPKKKHHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride | |
CAS RN |
124936-75-0 |
Source


|
| Record name | Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124936-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

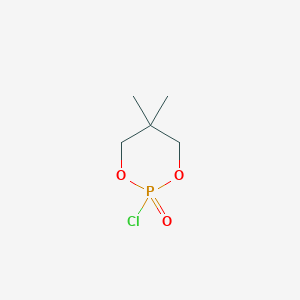
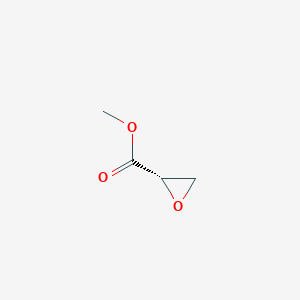
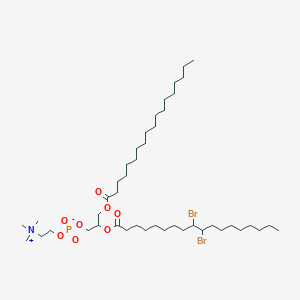

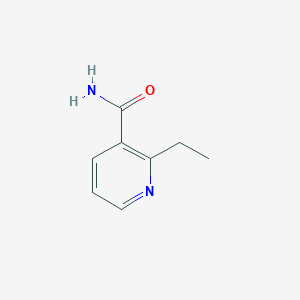


![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)



![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
